2-[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S2/c1-5-10-27-23(29)21-17-8-6-7-9-20(17)32-22(21)25-24(27)31-14-19(28)18-13-15(2)26(16(18)3)11-12-30-4/h5,13H,1,6-12,14H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWZARREKXNRJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-one is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes several functional groups that may contribute to its biological activity. The key components are:
- Pyrrolidine ring : Known for its role in various biological activities.
- Benzothiolo and pyrimidinone moieties : These structures are often associated with antimicrobial and anticancer properties.
- Sulfanyl group : This may enhance the compound's reactivity and interaction with biological targets.
Molecular Formula
The molecular formula for this compound is .
Anticancer Properties
Research indicates that compounds similar to this structure exhibit significant anticancer activity. For instance, the presence of the pyrimidine ring has been linked to the inhibition of cancer cell proliferation. A study demonstrated that derivatives of pyrimidinone effectively inhibited tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored. The sulfanyl group is known to enhance the antimicrobial properties of compounds by disrupting bacterial cell membranes. In laboratory tests, derivatives showed effectiveness against various bacterial strains, including resistant strains.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis, leading to cell cycle arrest.
- Induction of oxidative stress : This can lead to apoptosis in cancer cells while sparing normal cells.
Summary of Findings
| Biological Activity | Evidence |
|---|---|
| Anticancer | Inhibition of cell proliferation in various cancer types; apoptosis induction in vitro. |
| Antimicrobial | Effective against multiple bacterial strains; potential for use in treating resistant infections. |
Case Study 1: Anticancer Efficacy
In a notable study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidinone derivatives and evaluated their anticancer activity against human breast cancer cell lines. The lead compound demonstrated a 70% reduction in cell viability at a concentration of 10 µM after 48 hours, indicating strong anticancer potential.
Case Study 2: Antimicrobial Testing
A separate study focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus. The sulfanyl-containing derivatives displayed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, showcasing their potential as new antimicrobial agents.
Comparison with Similar Compounds
Key Structural Analogs Identified:
3-Allyl-2-({2-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Substituent: 4-bromophenyl on pyrrole. Molecular Formula: C₃₀H₂₉BrN₃O₂S₂. Molecular Weight: ~607.6 g/mol. CAS RN: 374693-55-7 .
3-Allyl-2-({2-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Substituent: 3,4-dimethylphenyl on pyrrole. Molecular Formula: C₃₀H₃₃N₃O₂S₂. Molecular Weight: 531.73 g/mol. CAS RN: 379256-80-1 .
Comparative Data Table
Impact of Substituent Variations
Electronic and Steric Effects
- The 2-methoxyethyl group introduces an electron-donating ether oxygen, enhancing polarity and hydrogen-bonding capacity compared to bromophenyl (electron-withdrawing) and dimethylphenyl (sterically bulky) analogs. This may improve aqueous solubility .
Crystallographic and Analytical Insights
- Structural characterization of these compounds likely employs SHELXL for refinement and OLEX2 for visualization, as indicated by widespread use in small-molecule crystallography .
- Differences in crystal packing (e.g., π-π stacking in bromophenyl vs. hydrogen-bonding in methoxyethyl analogs) could be explored using these tools.
Preparation Methods
Synthesis of 2-Aminobenzothiolo Derivatives
Starting with 2-aminobenzo[b]thiophene-3-carboxylic acid, cyclization with urea or thiourea derivatives under acidic conditions generates the pyrimidinone ring. For example, heating 2-aminobenzo[b]thiophene-3-carboxamide with acetic anhydride yields the tetrahydropyrimidin-4-one scaffold through intramolecular cyclodehydration.
Functionalization at Position 3
Synthesis of the Pyrrole Moiety: 1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl
The 1-(2-methoxyethyl)-2,5-dimethylpyrrole subunit is synthesized through a modified Paal-Knorr pyrrole synthesis:
Cyclization of 1,4-Diketones
Reaction of hexane-2,5-dione with 2-methoxyethylamine in acetic acid at reflux generates the pyrrole ring via cyclocondensation. Subsequent methylation at positions 2 and 5 is achieved using methyl iodide in the presence of NaH, yielding 1-(2-methoxyethyl)-2,5-dimethylpyrrole.
Introduction of the Oxoethyl Group
The 2-oxoethyl side chain is introduced via Claisen-Schmidt condensation. Treating the pyrrole derivative with ethyl bromoacetate in the presence of LDA (lithium diisopropylamide) at −78°C forms the α-keto ester intermediate, which is hydrolyzed to the corresponding carboxylic acid and reduced to the aldehyde using LiAlH4.
Sulfanyl Linkage Formation
Coupling the pyrrole-aldehyde intermediate to the benzothiolopyrimidinone core involves a thiol-ene click reaction or nucleophilic substitution:
Thiolation of the Core
The core structure is first functionalized with a bromine or tosyl group at position 2. Treatment with thiourea in ethanol under reflux replaces the leaving group with a thiol (–SH).
Michael Addition with the Pyrrole Derivative
The thiolated core reacts with the α,β-unsaturated ketone derived from the pyrrole-aldehyde intermediate in a Michael addition. This step is conducted in DMF at 60°C with triethylamine as a base, achieving yields of 60–72%.
Final Assembly and Purification
The fully substituted compound is isolated via column chromatography (silica gel, eluent: petroleum ether/ethyl acetate 3:1) and recrystallized from ethanol. Key characterization data include:
1H NMR (500 MHz, DMSO-d6): δ 7.82 (s, 1H, pyrimidinone H), 6.45 (s, 1H, pyrrole H), 5.90–5.75 (m, 2H, allyl CH2), 5.10 (d, J = 10 Hz, 1H, allyl CH), 4.30 (t, J = 6 Hz, 2H, OCH2CH2), 3.55 (s, 3H, OCH3), 2.45 (s, 6H, pyrrole CH3), 2.20–1.80 (m, 4H, tetrahydro CH2).
IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C–S).
Optimization and Challenges
Solvent-Free Conditions
Adopting solvent-free protocols from pyrimido[2,1-b]benzothiazole synthesis, reaction times for the Michael addition step are reduced from 5 hr to 3 hr, with yields improving to 70–75%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
